1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2098014-85-6
VCID: VC3146859
InChI: InChI=1S/C11H18N4O2/c1-2-14-6-4-3-5-9(14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17)
SMILES: CCN1CCCCC1CN2C=C(N=N2)C(=O)O
Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol

1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 2098014-85-6

Cat. No.: VC3146859

Molecular Formula: C11H18N4O2

Molecular Weight: 238.29 g/mol

* For research use only. Not for human or veterinary use.

1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid - 2098014-85-6

Specification

CAS No. 2098014-85-6
Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
IUPAC Name 1-[(1-ethylpiperidin-2-yl)methyl]triazole-4-carboxylic acid
Standard InChI InChI=1S/C11H18N4O2/c1-2-14-6-4-3-5-9(14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17)
Standard InChI Key FMDBGSIIOHURCM-UHFFFAOYSA-N
SMILES CCN1CCCCC1CN2C=C(N=N2)C(=O)O
Canonical SMILES CCN1CCCCC1CN2C=C(N=N2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular architecture of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid consists of three primary structural components:

  • A 1,2,3-triazole heterocyclic ring containing three adjacent nitrogen atoms in positions 1, 2, and 3

  • A carboxylic acid functional group (-COOH) positioned at carbon-4 of the triazole ring

  • A 1-ethylpiperidin-2-ylmethyl substituent attached to the N1 position of the triazole ring

The triazole ring serves as the central scaffold, providing a rigid planar structure that positions the functional groups in specific spatial orientations. The piperidine moiety introduces a basic nitrogen center that can participate in hydrogen bonding and acid-base interactions, while the carboxylic acid group provides acidic properties and additional hydrogen bonding capabilities.

Physical Properties

Based on the properties of analogous triazole compounds, 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid likely exhibits the following physical characteristics:

PropertyExpected ValueBasis of Estimation
Physical StateWhite to pale brown solidComparable triazole-carboxylic acids
Melting Point~130-140°CSimilar to 1H-1,2,4-Triazole-3-carboxylic acid (132-136°C)
SolubilitySlightly soluble in aqueous base, DMSO, methanol (with heating/sonication)Based on related triazole-carboxylic acid properties
AppearanceCrystalline powderTypical of triazole derivatives
StabilityStable at room temperature when sealedCommon for similar compounds

The compound would likely require storage under dry conditions at room temperature to prevent hydrolysis or degradation over extended periods .

Chemical Reactivity

The 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid molecule contains several reactive functional groups that define its chemical behavior:

  • The carboxylic acid group can participate in typical reactions including:

    • Esterification with alcohols

    • Amide formation with amines

    • Reduction to alcohols

    • Salt formation with bases

  • The triazole ring, while generally stable, can undergo:

    • Coordination with transition metals through the nitrogen atoms

    • Electrophilic substitution reactions under specific conditions

    • Hydrogen bonding interactions

  • The piperidine nitrogen can function as:

    • A base in acid-base reactions

    • A nucleophile in alkylation reactions

    • A coordination site for metal ions

The conformational properties of the molecule likely involve rotation around the bond connecting the triazole to the piperidine moiety, similar to other triazole derivatives where significant torsion angles have been observed between aromatic moieties .

Synthesis Methods

Click Chemistry Approach

The most efficient synthesis route for 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic example of click chemistry. Based on similar compounds, the synthesis would involve:

  • Preparation of the azide component from 1-ethylpiperidin-2-ylmethanol

  • Reaction with propiolic acid in the presence of a copper catalyst

  • Purification of the final product

A generalized reaction scheme based on similar triazole syntheses would proceed as follows:

  • Conversion of 1-ethylpiperidin-2-ylmethanol to the corresponding azide using sodium azide and an appropriate leaving group

  • Reaction of the azide with propiolic acid under CuAAC conditions

  • Isolation and purification of the target compound

This approach is supported by similar syntheses reported for 1-phenethyl-1H-1,2,3-triazole-4-carboxylic acid, which utilized 2-phenylethylazide, propiolic acid, copper(II) sulfate, and sodium ascorbate .

Alternative Synthetic Routes

Alternative approaches to synthesizing 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid may include:

  • Formation of an ester derivative followed by hydrolysis:

    • Synthesis of ethyl 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate

    • Hydrolysis under basic conditions followed by acidification

  • Cross-coupling reactions:

    • Formation of a halogenated triazole precursor

    • Coupling with appropriate piperidine derivatives

    • This approach draws inspiration from cross-coupling strategies used for other triazole analogs

Analytical Characterization

Spectroscopic Analysis

The structural confirmation of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analogous compounds, the expected 1H NMR signals would include:

  • Triazole C5-H: singlet at approximately δ 8.0-8.8 ppm

  • Carboxylic acid -OH: broad singlet at δ 12.5-13.5 ppm (in DMSO-d₆)

  • Piperidine ring protons: complex multiplets between δ 1.0-3.5 ppm

  • N-CH₂ linking triazole to piperidine: likely appearing as a multiplet at δ 4.5-5.6 ppm

  • N-CH₂CH₃: quartet at approximately δ 2.4-2.6 ppm (CH₂) and triplet at δ 0.9-1.1 ppm (CH₃)

This prediction is based on reported NMR data for similar compounds such as 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid and 1-phenethyl-1H-1,2,3-triazole-4-carboxylic acid .

Infrared Spectroscopy

Characteristic IR bands would likely include:

  • O-H stretching of carboxylic acid: broad band at 3000-2500 cm⁻¹

  • C=O stretching: strong band at 1700-1680 cm⁻¹

  • C=N and C=C stretching of triazole ring: multiple bands at 1600-1400 cm⁻¹

  • C-N stretching: bands at 1300-1200 cm⁻¹

  • Various fingerprint region signals characteristic of the triazole and piperidine structures

These predictions align with IR data reported for related triazole compounds, which show characteristic peaks at 1497, 1216, 756, and 666 cm⁻¹ .

Crystallographic Analysis

X-ray crystallography would provide definitive confirmation of the three-dimensional structure of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid. Based on crystal structures of related triazole derivatives, several structural features might be anticipated:

  • The triazole ring would likely adopt a planar conformation

  • The carboxylic acid group would be nearly coplanar with the triazole ring

  • The piperidine ring would adopt a chair conformation

  • A significant torsion angle would exist between the triazole ring and the piperidine moiety

Such conformational features are observed in similar compounds, such as ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, where the heterocyclic rings are twisted relative to each other by approximately 74° due to steric factors .

The Hirshfeld surface analysis, which has been applied to related triazole compounds, would be valuable for exploring intermolecular interactions in the crystal structure, potentially revealing hydrogen bonding networks and other non-covalent interactions .

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid would likely be influenced by several structural features:

  • The 1,2,3-triazole ring: Serves as a rigid scaffold that positions functional groups in specific spatial orientations

  • The carboxylic acid group: Provides acidic properties and potential hydrogen bonding interactions with target proteins

  • The piperidine moiety: Introduces a basic center that can participate in acid-base interactions and hydrogen bonding

Research on related triazole compounds has identified key pharmacophoric elements that contribute to their biological activity. For example, in a series of 1H-1,2,3-triazole analogs evaluated for carbonic anhydrase-II inhibition, the triazole core and chiral dioxyaryl moieties were identified as crucial rigid motifs, with varying substituents influencing the degree of activity .

Structural FeaturePotential Contribution to Activity
1,2,3-Triazole ringProvides rigid scaffold; participates in π-stacking and hydrogen bonding interactions
Carboxylic acid groupForms hydrogen bonds with target proteins; participates in electrostatic interactions
Piperidine nitrogenActs as hydrogen bond acceptor; participates in acid-base interactions
Ethyl substituentContributes to lipophilicity; affects membrane permeability

Computational Studies

Molecular Modeling Insights

Density functional theory (DFT) calculations would be valuable for understanding the electronic structure and conformational properties of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid. Similar computational approaches have been applied to related triazole derivatives, providing insights into their molecular properties .

Important considerations for computational analysis include:

  • Determination of the most stable conformers in different environments

  • Calculation of torsion angles between the triazole ring and the piperidine moiety

  • Mapping of electrostatic potential surfaces to identify potential interaction sites

  • Prediction of NMR chemical shifts and comparison with experimental data

Such computational studies could reveal significant differences between the solid-state structure, solution conformation, and optimized geometries, as observed for related triazole derivatives where solution molecular structures differed considerably from solid-state structures .

Docking Studies and Target Interactions

Molecular docking studies could provide insights into the potential interactions of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid with biological targets, particularly enzymes like carbonic anhydrase-II where related triazole compounds have shown activity .

Key interactions likely to be important include:

  • Hydrogen bonding between the carboxylic acid group and polar amino acid residues

  • Ionic interactions between the protonated piperidine nitrogen and negatively charged residues

  • π-stacking interactions involving the triazole ring and aromatic amino acids

  • Hydrophobic interactions between the ethyl group and nonpolar pockets in the target protein

Such computational predictions could guide further structural modifications to enhance binding affinity and selectivity for specific targets.

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